CYP11B1 Species-Selective Inhibition
1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone exhibits a pronounced species-dependent inhibition profile against CYP11B1 (steroid 11β-hydroxylase), the enzyme catalyzing the final step in cortisol biosynthesis. Against human CYP11B1 expressed in V79MZ cells, the compound shows potent inhibition with an IC₅₀ value of 2 nM [1]. In contrast, inhibition of rat CYP11B1 under comparable assay conditions (hamster V79MZ cells, [1,2-³H]-11-deoxycorticosterone substrate, 6 hr incubation, HPLC analysis) is substantially weaker, with an IC₅₀ of 1,800 nM [2]. This 900-fold difference in inhibitory potency represents a quantifiable species selectivity that is not commonly observed among structurally related biphenyl ketones [3]. For comparison, metyrapone, a reference CYP11B1 inhibitor, exhibits an IC₅₀ of approximately 1,000 nM [4].
| Evidence Dimension | CYP11B1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM (human CYP11B1); IC₅₀ = 1,800 nM (rat CYP11B1) |
| Comparator Or Baseline | Metyrapone: IC₅₀ ≈ 1,000 nM (human CYP11B1); structurally similar biphenyl derivatives show IC₅₀ values ranging from 52 nM to 10,000 nM |
| Quantified Difference | 900-fold potency difference between human and rat CYP11B1 for target compound; target compound is 500-fold more potent than metyrapone against human CYP11B1 |
| Conditions | Human CYP11B1 expressed in V79MZ cells; rat CYP11B1 expressed in hamster V79MZ cells; [1,2-³H]-11-deoxycorticosterone substrate; 6 hr incubation; HPLC analysis |
Why This Matters
The species-selective inhibition profile is critical for researchers developing CYP11B1-targeted therapeutics, as it defines which preclinical animal models are appropriate for efficacy and toxicity studies and distinguishes this compound from non-selective biphenyl derivatives.
- [1] BindingDB. BDBM50239789 (CHEMBL4097298). IC₅₀ = 2 nM for inhibition of human CYP11B1 expressed in V79MZ cells. View Source
- [2] BindingDB. BDBM50239789 (CHEMBL4097298). IC₅₀ = 1,800 nM for inhibition of rat CYP11B1 expressed in hamster V79MZ cells. View Source
- [3] Universitaet des Saarlandes. US Patent related to selective CYP11B1 inhibitors. Compounds preferably do not substantially inhibit CYP11B2, CYP17, or CYP19. View Source
- [4] FACTA Search. CYP11B1 inhibition data: metyrapone IC₅₀ = 1 μM; ketoconazole IC₅₀ = 2.5 μM. View Source
